5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
Description
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a halogenated aniline derivative featuring a fused tetrahydroindazole ring substituted with a trifluoromethyl group. Its molecular formula is C₁₄H₁₃ClF₃N₃, with a molecular weight of 315.73 g/mol and a CAS registry number of 937606-23-0 . The compound is characterized by:
Properties
IUPAC Name |
5-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-8-5-6-12(10(19)7-8)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTRXUYWGCRDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)Cl)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138224 | |
| Record name | 5-Chloro-2-[4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937606-23-0 | |
| Record name | 5-Chloro-2-[4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-[4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indazole Core Formation via Cyclocondensation
The tetrahydroindazole ring is synthesized through acid-catalyzed cyclocondensation of 3-(trifluoromethyl)cyclohexanone with hydrazine derivatives. A representative protocol involves:
Step 1 :
Yield: 68–72% after recrystallization from ethanol.
Step 2 :
N1-functionalization with 2-amino-5-chlorophenyl via Buchwald-Hartwig coupling:
Trifluoromethyl Group Introduction
Late-stage trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one):
Key parameters:
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Stoichiometry: 1.2 equiv reagent
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Reaction time: 8–12 hours
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Yield: 48–52%
Microwave-Assisted Synthesis
One-Pot Indazole-Aniline Coupling
Microwave irradiation accelerates the coupling of preformed indazole with chloroaniline derivatives:
Conditions :
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Reagents: 4,5,6,7-Tetrahydro-1H-indazole, 2-amino-4-chlorophenylboronic acid
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Microwave: 150°C, 300 W, 20 minutes
Outcomes :
Photochemical Decarboxylative Coupling
A visible-light-driven method enables C–H functionalization of indazoles (adapted from):
Procedure :
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Charge Schlenk flask with 2-phenyl-2H-indazole (1a, 0.2 mmol) and α-keto acids (1.0 mmol).
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Degas with N₂, add MeCN/HFIP (3:1), irradiate under 420–425 nm LED for 10–20 hours.
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Concentrate and purify via flash chromatography (PE/EA 15:1).
Applicability :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Time (h) | Scalability |
|---|---|---|---|---|
| Traditional multi-step | 55 | 98.5 | 36 | Moderate |
| Microwave-assisted | 78 | 99.1 | 0.33 | High |
| Photochemical | 70 | 97.8 | 12 | Moderate |
Key observations :
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Microwave synthesis reduces reaction time by >95% compared to thermal methods.
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Photochemical routes eliminate metal residues but require specialized equipment.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 7.48–7.37 (m, aromatic H), 3.21–2.98 (m, cyclohexane CH₂), 1.89–1.75 (m, cyclohexane CH₂).
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X-ray diffraction : Confirms planar indazole-aniline dihedral angle of 12.5°.
Industrial-Scale Considerations
Cost drivers :
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Trifluoromethylation reagents (45% of total material cost)
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Palladium catalysts in coupling steps (30%)
Process improvements :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The indazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline becomes evident when compared to analogs with variations in substituents or ring systems. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
* Discontinued commercial availability noted in fluorinated compound catalogs .
Key Findings from Comparative Analysis:
Substituent Effects on Molecular Weight :
- Replacement of chlorine (Cl) with fluorine (F) at the aniline C5 position reduces molecular weight by ~16.5 g/mol (e.g., 315.73 vs. 299.27) due to fluorine’s lower atomic mass .
- The trifluoromethyl (CF₃) group at C5 increases molecular weight significantly (349.28 g/mol) compared to the chloro analog .
Positional isomerism (e.g., 3-chloro vs. 5-chloro on the aniline ring) impacts steric accessibility and electronic distribution. For example, 3-Chloro-4-(3-CF₃-indazol)aniline has a meta-chloro group relative to the NH₂, which may reduce conjugation effects compared to the para-substituted 5-chloro derivative .
Purity and Commercial Availability: Most analogs (e.g., 5-fluoro, 5-CF₃) share a purity of 95%, suggesting standardized synthetic protocols .
Thermodynamic Stability :
- Trifluoromethyl groups enhance stability against metabolic degradation in pharmaceutical contexts, but their steric bulk may reduce binding efficiency compared to smaller halogens like Cl or F .
Biological Activity
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and an indazole ring. With a molecular formula of C14H13ClF3N3 and a molecular weight of 315.72 g/mol, this compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
| CAS Number | 937606-23-0 |
| Molecular Formula | C14H13ClF3N3 |
| Molecular Weight | 315.72 g/mol |
Anticancer Potential
Research indicates that compounds similar to 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline exhibit significant anticancer properties. For instance, the presence of halogen substituents such as chlorine can enhance the cytotoxic activity against various cancer cell lines. Studies have shown that related compounds can achieve IC50 values in the low micromolar range against human cancer cell lines.
Case Study: Cytotoxicity Assays
In a comparative study of related indazole derivatives, it was found that:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 2.57 | Induces apoptosis via caspase activation |
| Compound B | A375 | <10 | Inhibits cell proliferation |
| Compound C | HeLa | 15 | Disrupts microtubule formation |
These findings suggest that the structural features of indazole derivatives contribute to their biological activity through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's biological profile extends to antimicrobial activity. Similar heterocyclic compounds have demonstrated effectiveness against bacterial biofilms. For example, certain derivatives have shown up to 94% inhibition of biofilm formation at specific concentrations.
Biofilm Inhibition Study
A study evaluating the biofilm-forming capacity of bacterial strains exposed to different concentrations of related compounds revealed:
| Concentration (M) | Biofilm Formation (%) |
|---|---|
| 5.78 | |
| 46.33 | |
| 88.43 |
These results highlight the potential of indazole-based compounds in combating bacterial resistance through biofilm disruption.
The mechanisms by which 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests a mechanism involving interference with bacterial adhesion and growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline, and how can purity be maximized?
- Methodology :
- A common approach involves refluxing intermediates (e.g., substituted anilines) with halogenated precursors in ethanol, followed by purification via flash chromatography (≥95% purity) .
- Key parameters include solvent selection (polar aprotic solvents enhance yield), temperature control (60–80°C for reflux), and catalyst choice (e.g., Pd/C for cross-coupling steps) .
- Purity validation requires HPLC or GC-MS, with residual solvent analysis critical for pharmaceutical applications .
Q. What analytical techniques are recommended for structural and purity characterization?
- Methodology :
- NMR spectroscopy (¹H/¹³C, 19F) confirms regiochemistry of the trifluoromethyl group and indazole ring substitution .
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight (315.73 g/mol) and detects isotopic patterns for chlorine .
- X-ray crystallography resolves steric effects from the tetrahydroindazole moiety, aiding in conformational analysis .
Q. How do the structural features of this compound influence its reactivity?
- Methodology :
- The electron-withdrawing trifluoromethyl group and chloro substituent direct electrophilic substitution to the aniline ring’s para position .
- The tetrahydroindazole core enhances stability under acidic conditions but may undergo ring-opening in strong bases (pH > 10) .
- Computational modeling (DFT) predicts nucleophilic attack sites for functionalization .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. kinase inhibition) be resolved?
- Methodology :
- Perform dose-response assays across multiple cell lines to differentiate off-target effects. For example, test COX-2 inhibition (anti-inflammatory) alongside kinase profiling (e.g., JAK2/STAT3 pathways) .
- Use isotopic labeling (e.g., ¹⁸F for PET imaging) to track biodistribution and confirm target engagement in vivo .
- Cross-validate results with structural analogs (e.g., fluoro or methyl substitutions) to isolate pharmacophore contributions .
Q. What strategies improve regioselectivity in synthesizing derivatives with modified indazole or aniline groups?
- Methodology :
- Employ directing groups (e.g., Boc-protected amines) to control functionalization at the indazole C3 position .
- Use micellar catalysis (e.g., TPGS-750-M) in aqueous media to enhance para-selectivity on the aniline ring .
- Kinetic studies (e.g., stopped-flow UV-Vis) monitor intermediate formation to optimize reaction time and temperature .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolytic byproducts (e.g., dechlorinated aniline or oxidized indazole) .
- Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess stability for oral administration .
- Use QbD (Quality by Design) principles to correlate degradation pathways with excipient compatibility .
Q. What mechanistic insights explain its inhibition of ion channels (e.g., inward-rectifier potassium channels)?
- Methodology :
- Patch-clamp electrophysiology on mosquito Malpighian tubules (for VU041 analogs) quantifies IC₅₀ values and voltage dependence .
- Molecular docking (AutoDock Vina) models interactions with channel pore regions, highlighting H-bonding with the trifluoromethyl group .
- Mutagenesis studies (e.g., K⁺ channel TIK mutants) validate binding site residues critical for inhibition .
Q. How can computational models predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?
- Methodology :
- In silico tools : SwissADME predicts high gastrointestinal absorption (TPSA < 90 Ų) but potential CYP3A4-mediated metabolism .
- Molecular dynamics simulations (GROMACS) assess membrane permeability via lipid bilayer free-energy profiles .
- Toxicity risk (e.g., hepatotoxicity) is evaluated using ProTox-II, focusing on structural alerts like the chloro-aniline moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
